molecular formula C8H7ClN4 B13223116 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile

Cat. No.: B13223116
M. Wt: 194.62 g/mol
InChI Key: VPKWZOWHXMUPSK-UHFFFAOYSA-N
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Description

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloro group, a cyanomethyl group, and a propanenitrile group attached to an imidazole ring. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-5-(cyanomethyl)-1H-imidazole with propanenitrile under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as acetonitrile, and a catalyst, such as a base or an acid, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding oxo derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction leads to the formation of amine derivatives.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Scientific Research Applications

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile has several scientific research applications:

    Chemistry: This compound is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets such as enzymes and receptors.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The chloro and cyanomethyl groups in the compound play a crucial role in its reactivity and binding affinity to biological targets. The imidazole ring can interact with enzymes and receptors through hydrogen bonding and π-π interactions, leading to modulation of their activity .

Comparison with Similar Compounds

3-[2-Chloro-5-(cyanomethyl)-1H-imidazol-1-yl]propanenitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

3-[2-chloro-5-(cyanomethyl)imidazol-1-yl]propanenitrile

InChI

InChI=1S/C8H7ClN4/c9-8-12-6-7(2-4-11)13(8)5-1-3-10/h6H,1-2,5H2

InChI Key

VPKWZOWHXMUPSK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)Cl)CCC#N)CC#N

Origin of Product

United States

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